9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, including bromine, chlorine, and furan rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common steps include:
Halogenation: Introduction of bromine and chlorine atoms into the molecular structure.
Cyclization: Formation of the benzoxazine ring through intramolecular reactions.
Functional Group Interconversion: Conversion of functional groups to achieve the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents replacing the halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H14BrClN2O2 |
---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
9-bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H14BrClN2O2/c21-12-7-8-18-14(10-12)17-11-16(19-6-3-9-25-19)23-24(17)20(26-18)13-4-1-2-5-15(13)22/h1-10,17,20H,11H2 |
InChI Key |
FXDJARUSHYGKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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